![molecular formula C15H26O8S B13839956 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite](/img/structure/B13839956.png)
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and sulfite group, which may impart specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite likely involves multiple steps, including the formation of the tricyclic ring system and the introduction of the sulfite group. Typical reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite may undergo various chemical reactions, including:
Oxidation: The sulfite group can be oxidized to a sulfate group.
Reduction: Reduction reactions may target specific functional groups within the compound.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction being performed.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the sulfite group would yield a sulfate derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in specific reactions.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules or its effects on biological systems.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties or as a precursor to pharmaceutical agents.
Industry
In industry, the compound may find applications in the synthesis of specialty chemicals, materials science, or as an intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to specific biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other sulfite-containing organic molecules or compounds with similar tricyclic ring systems.
Uniqueness
The uniqueness of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite lies in its specific structure, which may impart unique chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H26O8S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite |
InChI |
InChI=1S/C15H26O8S/c1-8(2)6-18-24(16)23-12-11-10(7-17-9(3)19-11)20-14-13(12)21-15(4,5)22-14/h8-14H,6-7H2,1-5H3/t9-,10?,11?,12-,13+,14+,24?/m0/s1 |
InChI Key |
RYFPMNCQLUHNJO-LDAWRWBTSA-N |
Isomeric SMILES |
C[C@H]1OCC2C(O1)[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)OCC(C)C |
Canonical SMILES |
CC1OCC2C(O1)C(C3C(O2)OC(O3)(C)C)OS(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)
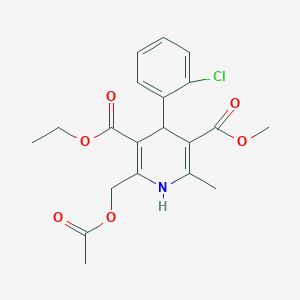

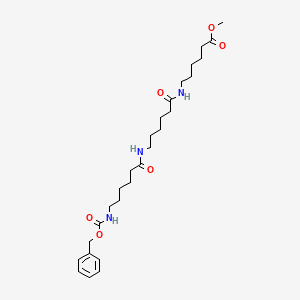
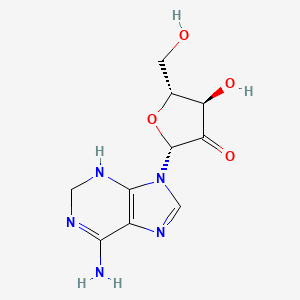
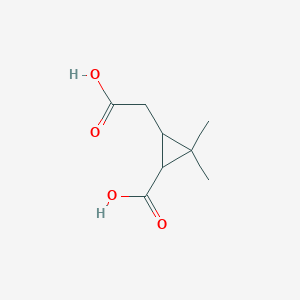
![3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)
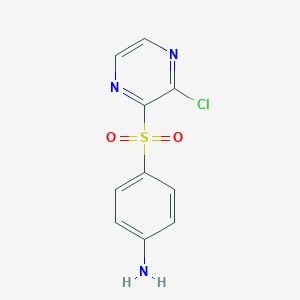
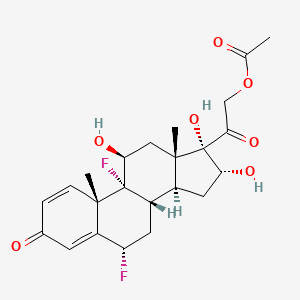
![3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid](/img/structure/B13839913.png)
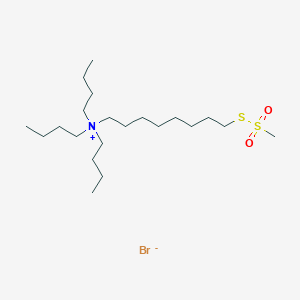
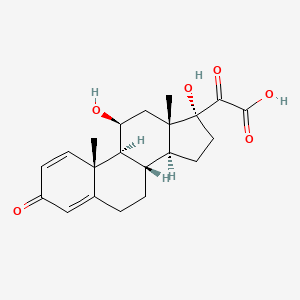

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5](/img/structure/B13839945.png)
